molecular formula C14H15ClFN B1341606 2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride CAS No. 79314-49-1

2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride

Cat. No. B1341606
CAS RN: 79314-49-1
M. Wt: 251.72 g/mol
InChI Key: IXMWRYOJMBHXBI-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride" is a derivative of phenylethylamine with a fluorine atom on the phenyl ring. This structure suggests potential reactivity in both the aromatic system and the amine functionality, which could be exploited in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related fluorinated phenylethylamine derivatives has been explored in various studies. For instance, the synthesis of fluorous (S)- and (R)-1-phenylethylamines has been achieved by reacting (S)-(-)-1-phenylethylamine with alkylating reagents or by methylation of fluorous secondary amines in a Leuckart–Wallach reaction, yielding high yields and providing insights into the solubility patterns of these chiral amines and their hydrochlorides . Another study reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which was synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone via amination and cyclization, followed by acidification, with a high yield of 82.7% . These methods could potentially be adapted for the synthesis of "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride."

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride" has been determined using X-ray crystallography. For example, the crystal and molecular structures of 2-(dimethylamino)-2-oxo-3-(4-fluoro-phenyl)-5,5-dimethyl-1,3,2-oxazaphosphorinane have been determined, revealing that the compound adopts a chair conformation in the solid state with equatorially disposed dimethylamino substituents on phosphorus . This information can be useful in predicting the conformational preferences of "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride."

Chemical Reactions Analysis

The reactivity of phenylethylamines in chemical reactions has been demonstrated in various studies. For instance, hydrochloric acid has been shown to catalyze the formation of fluorophores in the histochemical condensation reaction between gaseous formaldehyde and certain phenylethylamines, indicating that the acid catalyzes the Pictet-Spengler condensation reaction . Additionally, the condensation of 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine with 5-fluoro-4-morpholino- and 5-fluoro-4-(4-methylpiperazino)-1,2-phenylenediamines leads to region-isomeric thiazolo[3,4-a]quinoxalines . These reactions highlight the potential of "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride" to participate in condensation reactions to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylethylamines and their derivatives have been studied to some extent. The solubility patterns and fluorous partition coefficients of novel chiral amines and their hydrochlorides have been qualitatively described, providing insights into their behavior in various solvents . Furthermore, the synthesis of 1-(4-fluorophenyl)-4-[3-(2-,3- and 4-alkyloxyphenylcarbamoyloxy)-2-hydroxypropyl] piperaziniumchlorides has been reported, with the structures confirmed by spectral data, and their potential antiarrhythmic activity evaluated . These studies contribute to our understanding of the properties of "2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride" and its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

  • A Practical Synthesis of 2-Fluoro-4-bromobiphenyl

    This study presents a practical method for the synthesis of 2-fluoro-4-bromobiphenyl, an intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlighting techniques that could potentially apply to related compounds (Qiu et al., 2009).

  • Polytetrafluoroethylene Synthesis and Characterization

    Although focusing on polytetrafluoroethylene (PTFE), this review provides extensive data on the homopolymerization of tetrafluoroethylene, detailing processes that might be relevant for understanding the synthesis and properties of various fluorinated compounds (Puts et al., 2019).

Biogenic Amine Analysis

  • Catabolism of Biogenic Amines in Pseudomonas Species

    This review analyzes how Pseudomonas species degrade biogenic amines, which are structurally similar to 2-(4-Fluorophenyl)-2-phenylethylamine. Understanding these pathways could be relevant for biotechnological applications, including the degradation of similar compounds (Luengo & Olivera, 2020).

  • A Review Current Analytical Methods for the Determination of Biogenic Amines in Foods

    Although focusing on food analysis, this review outlines methods for the determination of biogenic amines, which could be relevant for analyzing 2-(4-Fluorophenyl)-2-phenylethylamine and related compounds in various matrices (Önal, 2007).

Molecular Imaging and Fluorescent Sensors

  • Toxicity of Organic Fluorophores Used in Molecular Imaging

    This literature review discusses the toxicity of various fluorophores used in molecular imaging, a field that could potentially utilize fluorescent derivatives of 2-(4-Fluorophenyl)-2-phenylethylamine for imaging purposes (Alford et al., 2009).

  • Fluorescent Chemosensors Based on 4-methyl-2,6-diformylphenol

    This review focuses on the development of chemosensors for detecting various analytes, demonstrating the potential for creating sensors based on structurally related compounds for specific applications (Roy, 2021).

Safety And Hazards

The compound is combustible and causes severe skin burns and eye damage . It should be handled with protective gloves, protective clothing, eye protection, and face protection. In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

2-(4-fluorophenyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMWRYOJMBHXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590015
Record name 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride

CAS RN

79314-49-1
Record name 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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